6-Methylfuro[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-methylfuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-8-7(5-9-6)2-3-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWFPNZMDPPYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyridoxine Derivatives
The synthesis begins with pyridoxine hydrochloride (1a ), a vitamin B₆ analog. To prevent undesired side reactions during subsequent steps, the 3-hydroxy and 4-hydroxymethyl groups are protected. A preferred method involves ketal formation using acetone and hydrochloric acid, yielding 3,4-isopropylidine pyridoxine (2a ) (Fig. 2). This step achieves >95% conversion under mild conditions (20–30°C, 6 hours), as monitored by HPLC.
Table 1: Protection Reaction Optimization
| Condition | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Acetone/HCl | 20–30 | 6 | 98 |
| Dichloromethane/HCl | 25 | 12 | 75 |
Oxidation of Hydroxymethyl Groups
The 5-hydroxymethyl group of 2a is oxidized to an aldehyde using aqueous sodium hypochlorite (NaClO) and catalytic TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). Notably, this method eliminates the need for potassium bromide (KBr), a common additive in Anelli-Montanari oxidations, reducing halogenated waste. Reactions proceed efficiently at 0–5°C, achieving >99% aldehyde (3a ) formation within 30–45 minutes.
Nucleophilic Addition to Aldehyde Intermediates
Grignard reagents (RMgX) are added to the aldehyde 3a at elevated temperatures (70°C) to form secondary alcohol adducts (4a ). For cicletanine synthesis, 4-chlorophenylmagnesium bromide is used, yielding a stereoselective adduct with 85% enantiomeric excess (e.e.) prior to purification.
Equation 1:
Cyclodehydration and Deprotection
The final step involves concurrent deprotection and cyclodehydration using concentrated HCl (37%), which removes the isopropylidine group and facilitates furan ring formation via intramolecular etherification. Refluxing 4a in HCl for 4–6 hours produces cicletanine hydrochloride (5b ) in 90% yield.
Mechanistic Insight:
Acid-catalyzed cleavage of the ketal group regenerates free hydroxyl groups, followed by protonation of the 5-hydroxymethyl oxygen. Nucleophilic attack by the 4-hydroxymethyl oxygen on the adjacent carbon results in furan ring closure, with water elimination completing the process.
Industrial-Scale Manufacturing Considerations
The patented process is designed for batches ≥5 kg, emphasizing solvent recovery and reagent safety. Key advantages include:
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TEMPO Reusability: TEMPO is recoverable via aqueous extraction, reducing catalyst costs.
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Chlorine-Free Effluents: By avoiding KBr and chromium reagents, wastewater treatment is simplified.
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One-Pot Cyclodehydration: Combining deprotection and cyclization minimizes intermediate isolation steps.
Stereochemical Considerations and Resolution Methods
6-Methylfuro[3,4-c]pyridine derivatives contain two chiral centers (C3 and C7). The patented route produces racemic mixtures, which are resolved using chiral chromatography or enzymatic methods. For cicletanine, immobilized lipase B from Candida antarctica selectively hydrolyzes the (S)-enantiomer, yielding (R)-cicletanine with ≥99% e.e. .
Chemical Reactions Analysis
Types of Reactions: 6-Methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl group and the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, aminated, or thiolated compounds .
Scientific Research Applications
6-Methylfuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methylfuro[3,2-c]pyridine in biological systems involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural differences between 6-methylfuro[3,2-c]pyridine and related heterocycles:
Structure-Activity Relationships (SAR)
- Substituent Position : The 6-methyl group in furo[3,2-c]pyridine improves bioavailability but reduces steric hindrance compared to 2-aryl substituents, which may hinder enzyme binding .
- Heteroatom Effects: Replacing furan oxygen with sulfur (thieno[3,2-c]pyridines) increases kinase inhibition due to stronger hydrogen bonding and π-stacking interactions .
- Ring Saturation: Saturated pyridine rings in chromeno derivatives enhance MAO-B selectivity, while unsaturated furopyridines favor antimicrobial activity .
Biological Activity
Overview
6-Methylfuro[3,2-c]pyridine is a heterocyclic compound characterized by a fused furan and pyridine ring system. Its unique structure has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula: C₈H₇N O
- CAS Number: 117013-82-8
- Molecular Structure: The compound features a methyl group at the 6-position of the furo[3,2-c]pyridine ring system, influencing its electronic properties and reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors involved in:
- Inflammation pathways
- Cell proliferation
- Apoptosis
These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
This compound has shown promising results in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines through:
- Activation of caspases
- Modulation of Bcl-2 family proteins
- Inhibition of cell cycle progression
For instance, a study highlighted its effectiveness against human breast cancer cells (MCF-7), where it significantly reduced cell viability and induced apoptosis at certain concentrations .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment. |
| Mechanistic Insights | Inhibition of NF-kB signaling pathway was observed, contributing to reduced inflammation and enhanced apoptosis in cancer cells. |
Research Applications
This compound is being explored for various applications in:
- Drug Development: As a scaffold for designing novel therapeutics targeting inflammatory diseases and cancers.
- Material Science: Investigated for its potential in developing materials with specific electronic properties due to its unique structural characteristics.
Q & A
What are the common synthetic routes for 6-Methylfuro[3,2-c]pyridine, and how does the methylation position influence reaction outcomes?
Basic Research Question
The synthesis of this compound typically involves cyclization reactions. A notable method includes iodine-mediated cyclization of 3-alkynyl-1-methylpyridin-2(1H)-ones with sodium iodide (NaI), which facilitates the formation of the fused furan-pyridine ring . Alternative routes involve Suzuki coupling reactions using 4-chlorofuro[3,2-c]pyridine and boronic acids under palladium catalysis to introduce substituents . The methylation position (e.g., at the 6-position) significantly impacts solubility and reactivity; for instance, 6-methyl substitution enhances hydrophobicity compared to 4-methyl analogs, influencing bioavailability in biological assays .
How can researchers address contradictions in antimicrobial activity data observed across different substituted this compound derivatives?
Advanced Research Question
Contradictions in antimicrobial activity may arise from variations in substituent electronic effects, steric hindrance, or assay conditions. Methodological recommendations include:
- Standardized Testing : Use consistent protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) determination .
- Structure-Activity Relationship (SAR) Analysis : Compare logP, electron-withdrawing/donating groups, and spatial arrangements. For example, trifluoromethyl groups may enhance membrane permeability but reduce target binding due to steric effects .
- Mechanistic Studies : Employ fluorescence quenching or molecular docking to verify interactions with bacterial enzymes (e.g., DNA gyrase) .
What advanced spectroscopic and crystallographic techniques are recommended for characterizing the coordination environment of metal complexes with this compound?
Advanced Research Question
For metal complexes (e.g., Cu(II) or Ni(II)), use:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles and distortion in coordination geometry (e.g., square-bipyramidal vs. octahedral). For example, SCXRD of [Cu(C₂H₂ClO₂)₂(C₈H₇NO)₂(CH₄O)] revealed a distorted (4 + 1 + 1) coordination .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition pathways (e.g., Cu(NO₃)₂ complexes decompose at 200–300°C) .
- Electronic Spectroscopy : UV-Vis and EPR to identify d-d transitions and paramagnetic properties .
What methodological approaches are employed to evaluate the anticancer potential of this compound derivatives in vitro and in vivo?
Advanced Research Question
Key strategies include:
- In Vitro Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Methylation at the 6-position enhances solubility, improving dose-response accuracy .
- Apoptosis Mechanisms : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- In Vivo Models : Xenograft studies in rodents, with pharmacokinetic profiling (e.g., bioavailability via HPLC-MS) to assess tumor growth inhibition .
How does the Suzuki coupling reaction optimize the functionalization of this compound, and what are common challenges in yield optimization?
Advanced Research Question
Suzuki coupling introduces aryl/heteroaryl groups at specific positions (e.g., 4-chloro derivatives). Optimization steps:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand tuning for steric bulk .
- Solvent and Base : Use DMF/H₂O mixtures with K₂CO₃ to enhance boronic acid activation .
- Challenges : Competing side reactions (e.g., homocoupling) and halogen scrambling. Mitigate via controlled temperature (80–100°C) and inert atmospheres .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
